molecular formula C8H7FO B120862 4'-Fluoroacetophenone CAS No. 403-42-9

4'-Fluoroacetophenone

Cat. No.: B120862
CAS No.: 403-42-9
M. Wt: 138.14 g/mol
InChI Key: ZDPAWHACYDRYIW-UHFFFAOYSA-N
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Description

4'-Fluoroacetophenone (CAS 403-29-2) is a halogenated aromatic ketone with the molecular formula C₈H₇FO. Its structure features a fluorine atom at the para position of the benzene ring and a ketone group at the acetyl side chain. This compound is synthesized via electrophilic substitution or hydrolysis of 4-fluorophenylacetate esters . Key applications include:

  • Pharmaceutical intermediates: Used in synthesizing aromatase inhibitors and chiral alcohols for drug development .
  • Organic synthesis: Serves as a precursor for chalcone derivatives, oxicams, and fluorinated ligands .
  • Catalytic studies: Acts as a substrate in tandem reductive amination and Claisen-Schmidt condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Fluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of aluminum trichloride as a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{F} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{FC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 4’-Fluoroacetophenone often involves the use of fluorobenzene and acetyl chloride under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloroethane, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

    Reduction: It can be reduced to 4-fluoroethylbenzene.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Scientific Research Applications

Medicinal Chemistry

4'-Fluoroacetophenone serves as a valuable intermediate in the synthesis of pharmaceuticals and biologically active compounds. Its derivatives have been explored for their potential therapeutic applications:

  • Synthesis of Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have synthesized various substituted acetophenones that show effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Compounds derived from this compound have been investigated for their anticancer properties. A notable study reported the synthesis of novel derivatives that exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Inhibitors of Enzymatic Activity : The compound has been utilized in the development of inhibitors for enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. This application is particularly relevant for developing antihyperlipidemic agents.

Material Science

In material science, this compound is used as a precursor in the synthesis of polymers and other materials:

  • Polymer Synthesis : It can be employed to create fluorinated polymers, which possess enhanced chemical resistance and thermal stability. These materials are valuable in various industrial applications, including coatings and adhesives.
  • Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its ability to impart color properties when incorporated into polymer matrices.

Environmental Applications

The environmental impact of organic compounds like this compound has led to research into its use in wastewater treatment:

  • Reactivity with Amines : Studies have shown that this compound can react with amines to form stable complexes. This property is exploited in wastewater treatment processes to remove contaminants effectively .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various this compound derivatives. The findings indicated that specific substitutions on the aromatic ring significantly enhanced their antibacterial properties, making them candidates for further development as antibiotics.

Case Study 2: Anticancer Properties

Research conducted by Wang et al. focused on synthesizing new derivatives from this compound and evaluating their cytotoxicity against different cancer cell lines. The results highlighted several compounds with promising anticancer activity, warranting further investigation into their mechanisms of action.

Data Tables

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against Gram-positive bacteria
Anticancer researchCytotoxic effects on various cancer cell lines
Material SciencePolymer synthesisEnhanced chemical resistance
Dyes and pigmentsImproved color properties
Environmental ScienceWastewater treatmentReactivity with amines for contaminant removal

Mechanism of Action

The mechanism of action of 4’-Fluoroacetophenone involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, it can act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The fluorine atom enhances its binding affinity due to its electronegativity, which can form strong interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated acetophenones exhibit distinct physicochemical and reactivity profiles based on substituent type (F, Cl, Br), position (para, ortho), and electronic effects. Below is a detailed comparison:

Enantioselectivity in Bioreduction

Compound Enantioselectivity (%) Reaction Conditions Key Finding
4'-Fluoroacetophenone 28–50 Plant tissue-mediated reduction Higher enantioselectivity vs. acetophenone due to halogen-induced steric effects
4'-Chloroacetophenone 30–52 Same as above Comparable to fluoro derivative; Cl provides similar electronic withdrawal
4'-Bromoacetophenone 25–48 Same as above Slightly lower selectivity than Cl/F analogs, possibly due to larger atomic size
Acetophenone (no halogen) <20 Same as above Lower selectivity due to absence of halogen-induced polarization

Insight : Halogens enhance enantioselectivity by increasing steric and electronic differentiation around the carbonyl group. Fluorine, despite its small size, shows comparable effects to Cl/Br .

Reductive Amination

  • This compound: Achieves 90.7% selectivity for secondary amine products under Pd@MIL-101(Cr) catalysis but requires prolonged reaction times (65% conversion in 16 h) .
  • Non-halogenated analogs: Faster conversion but lower selectivity due to undesired hydrogenolysis .

Claisen-Schmidt Condensation

Compound Reaction Yield (%) Conditions
This compound 32–68 Transition-metal-free, Michael addition
4'-Trifluoromethyl 40–75 Same as above
3'-Bromoacetophenone 45–70 Same as above

Insight : Electron-withdrawing groups (e.g., -F, -CF₃) moderately reduce yields compared to electron-donating groups .

Fluorescence and Bioactivity

Compound Fluorescence Signal (%)* Application
This compound 58 Odorant receptor agonists in moths
2'-Fluoroacetophenone 58 Higher agonist activity (ortho-F)
4'-Chloroacetophenone 21–24 Weak fluorescence in bioreporters
4'-Methylacetophenone <10 Negligible bioactivity

*Relative to acetophenone (100%) . Insight: Fluorine at the ortho position enhances receptor binding, while para-F maintains moderate activity. Chloro/methyl analogs show reduced efficacy .

Substituent Position Effects

Position Key Reactivity Observation
Para-Fluoro - Optimal for enantioselective reductions .
- Forms stable imines in reductive amination .
Ortho-Fluoro - Critical for odorant receptor activation .
Ortho-Chloro - Lowers fluorescence and bioreporter signals .

Table 1: Physical Properties of Halogenated Acetophenones

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound 138.14 Not reported 150 (12 mm Hg)
2-Bromo-4'-fluoro 217.04 47–49 150 (12 mm Hg)
4'-Chloro-2'-fluoro 172.58 Not reported Not reported

Biological Activity

4'-Fluoroacetophenone, a fluorinated derivative of acetophenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the para position of the acetophenone structure. Its molecular formula is C9H9OC_9H_9O with a molecular weight of 150.17 g/mol. The compound is known for its irritant properties, particularly affecting the eyes and skin, and may pose health risks if inhaled or absorbed through the skin .

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where fluorine is introduced to the aromatic ring. Various methods have been reported, including the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or direct fluorination techniques .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, one study reported an IC50 value of approximately 69 µM for antiproliferative effects on specific tumor cell lines, indicating a moderate level of cytotoxicity .

Cell Line IC50 (µM) Activity
A54969Antiproliferative
MCF-747Antiproliferative
HeLa>100Low activity

Antioxidant Properties

This compound has also been investigated for its antioxidant properties . Studies reveal that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to its ability to modulate signaling pathways involved in oxidative stress response .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in various experimental models. For example, it was found to inhibit the production of pro-inflammatory cytokines in stimulated immune cells, suggesting its possible application in treating inflammatory conditions .

Case Studies

  • Anticancer Efficacy : A study published in 2020 evaluated novel derivatives of this compound and their anticancer properties. The findings indicated that modifications to the acetyl group significantly enhanced biological activity, leading to improved efficacy against cancer cell proliferation .
  • Inflammation Modulation : Another research effort highlighted its role in modulating inflammatory responses in vitro. The study demonstrated that treatment with this compound resulted in decreased levels of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4'-Fluoroacetophenone for experimental design?

Key properties include:

  • Boiling point : 196°C (consistent across multiple sources) .
  • Density : 1.138–1.141 g/mL at 25°C .
  • Refractive index : n²⁰/D 1.511 .
  • Molecular structure : SMILES CC(=O)c1ccc(F)cc1, with a fluorine substituent at the para position of the acetophenone core .

Methodological Insight : These properties inform solvent selection (e.g., high-boiling solvents for reflux), reaction stoichiometry (via density), and purity validation (refractive index as a QC metric). For kinetic studies, the fluorine substituent’s electron-withdrawing effects must be considered in reaction mechanisms .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Chromatography : Use GC-MS or HPLC with a polar stationary phase (e.g., C18) to detect impurities like unreacted precursors or isomers (e.g., ortho-fluoro derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the absence of proton signals near δ 2.6 (acetone impurities) and verify the fluorine-coupled splitting pattern in aromatic protons .
    • FT-IR : Validate the carbonyl stretch (~1680–1700 cm⁻¹) and C-F vibration (~1100–1250 cm⁻¹) .
  • Elemental analysis : Match experimental C/H/F ratios to theoretical values (C: 69.55%, H: 5.11%, F: 13.75%) .

Advanced Research Questions

Q. What synthetic routes optimize yield and selectivity for this compound?

  • Friedel-Crafts acylation : React 4-fluorobenzene with acetyl chloride using AlCl₃ as a catalyst. Optimize by controlling reaction temperature (40–60°C) to minimize polyacylation .
  • Retrosynthesis with AI tools : Platforms like Pistachio or Reaxys propose one-step routes (e.g., direct fluorination of acetophenone derivatives) and predict side reactions (e.g., over-fluorination) .
  • Biocatalytic reduction : Use recombinant whole-cell catalysts (e.g., E. coli expressing alcohol dehydrogenase) for enantioselective synthesis of (R)-4-fluorophenylethanol from this compound at 0.5 M substrate concentration (>95% conversion, >99% ee) .

Q. How does the fluorine substituent influence reactivity in organometallic catalysis?

  • Hydrosilylation : In rhodium-catalyzed hydrosilylation (Table 1, ), the fluorine group increases electrophilicity of the carbonyl, accelerating oxidative addition but potentially reducing catalyst turnover due to strong Rh–F interactions.
  • Reductive amination : With Pd@MIL-101(Cr) catalysts, fluorine enhances imine stability but slows this compound consumption at 50°C (65% conversion in 16 h). Higher temperatures (70–90°C) or increased catalyst loading (2.5 wt%) improve turnover .

Q. How do structural analogs (e.g., 2',4'-dichloro-5'-fluoroacetophenone) compare in reactivity?

  • Electrophilicity : Chlorine substituents increase the carbonyl’s electrophilicity compared to fluorine, altering reaction rates in nucleophilic additions (e.g., Grignard reactions) .
  • Steric effects : Bulkier halogens (e.g., bromine in 2-bromo-4'-fluoroacetophenone) hinder access to the carbonyl in enzymatic reductions, lowering conversion rates .

Q. Data Contradictions and Resolution

  • Purity discrepancies : (99% purity) vs. (95% purity). Resolution : Batch-specific COA validation is critical; impurities may arise from storage conditions (e.g., moisture uptake) .
  • Catalyst performance : reports slow conversion at 50°C, while achieves high conversion at similar temperatures. Resolution : Substrate concentration (0.5 M in biocatalysis vs. dilute conditions in Pd catalysis) and catalyst type (enzyme vs. metal) account for differences .

Q. Methodological Tables

Application Method Key Parameters Reference
Enantioselective reductionWhole-cell biocatalyst (ADH/GDH)0.5 M substrate, 30°C, pH 7.0
Tandem reductive aminationPd@MIL-101(Cr) (1.0 wt%)50°C, 16 h, H₂ (10 bar)
HydrosilylationRh complex (chelating tetrapeptide)60°C, 12 h, solvent: toluene

Properties

IUPAC Name

1-(4-fluorophenyl)ethanone
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InChI

InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
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InChI Key

ZDPAWHACYDRYIW-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)F
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Molecular Formula

C8H7FO
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DSSTOX Substance ID

DTXSID0059952
Record name 4'-Fluoroacetophenone
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Molecular Weight

138.14 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 4'-Fluoroacetophenone
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Vapor Pressure

0.75 [mmHg]
Record name 4'-Fluoroacetophenone
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CAS No.

403-42-9
Record name 4′-Fluoroacetophenone
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Retrosynthesis Analysis

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